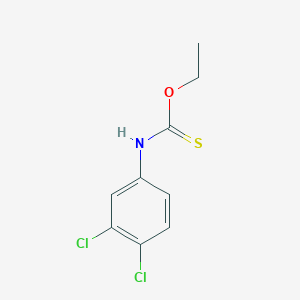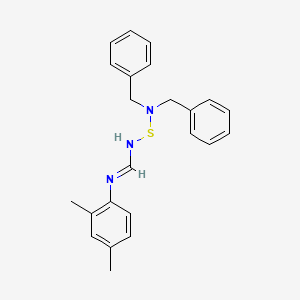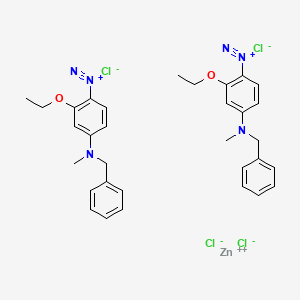
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride typically involves the diazotization of p-(N-Benzyl-N-methylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then stabilized with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline or neutral conditions to facilitate the formation of azo compounds.
Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Azo Compounds: Formed through coupling reactions, widely used in dyes and pigments.
Substituted Aromatic Compounds: Formed through substitution reactions, useful in various organic syntheses.
Aniline Derivatives: Formed through reduction reactions, serve as intermediates in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, while in substitution reactions, it forms new carbon-nitrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar reactivity but different functional groups.
N-Benzylmethylamine: Another similar compound used in organic synthesis.
2-(N-Benzyl-N-methylamino)ethanol: Shares structural similarities and is used in similar applications.
Uniqueness
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
68400-20-4 |
|---|---|
Fórmula molecular |
C32H36Cl4N6O2Zn |
Peso molecular |
743.9 g/mol |
Nombre IUPAC |
zinc;4-[benzyl(methyl)amino]-2-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C16H18N3O.4ClH.Zn/c2*1-3-20-16-11-14(9-10-15(16)18-17)19(2)12-13-7-5-4-6-8-13;;;;;/h2*4-11H,3,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
YFOMHUPXMCWBFQ-UHFFFAOYSA-J |
SMILES canónico |
CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


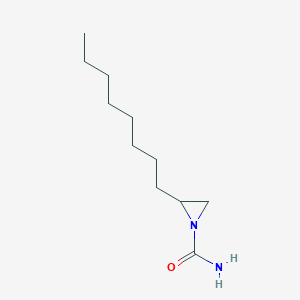

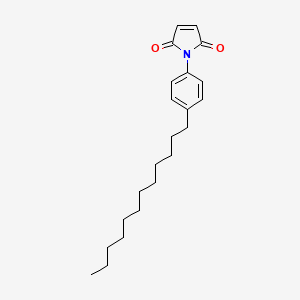
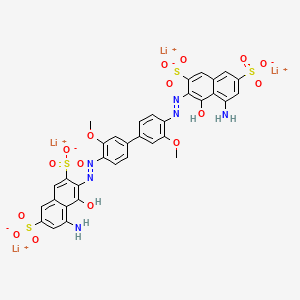

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
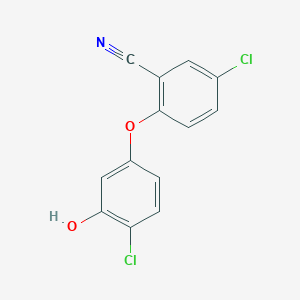
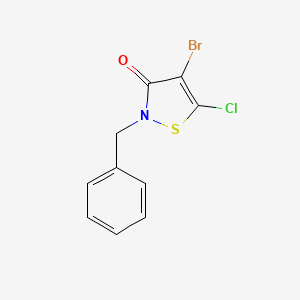

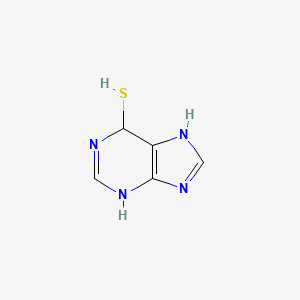
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
